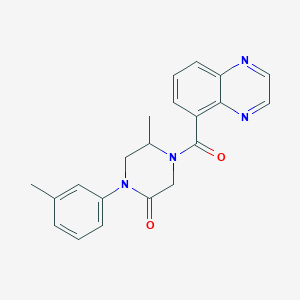

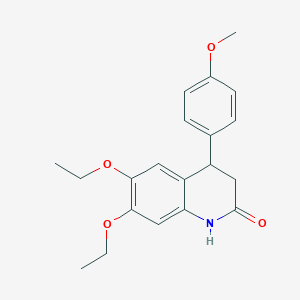

![molecular formula C13H12ClFN2O3 B5591205 5-[(3-chloro-4-fluorophenoxy)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5591205.png)

5-[(3-chloro-4-fluorophenoxy)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to the 1,2,4-oxadiazole framework typically involves multiple steps, including the formation of the oxadiazole ring and subsequent functionalization. For compounds similar to our target, the synthesis process might start from the corresponding phenol derivatives, followed by the introduction of the oxadiazole ring through cyclization reactions. An example includes the synthesis of 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, where target compounds are prepared through a series of reactions including S-substitution and cyclization steps (Tajik & Dadras, 2011). Although not directly related to our specific compound, these processes highlight the complexity and versatility of synthesizing oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including our compound of interest, has been studied through various spectroscopic and computational techniques. For instance, vibrational spectroscopic studies and quantum chemical calculations provide insights into the optimized molecular structure, vibrational frequencies, and molecular stability of similar compounds (Al-Abdullah et al., 2014). These studies are crucial for understanding the electronic properties, reactivity, and potential applications of the compound.

Applications De Recherche Scientifique

Chemosensor Development

Researchers have synthesized novel anion sensors incorporating 1,3,4-oxadiazole groups for selective and colorimetric fluoride sensing. These compounds demonstrate color changes from colorless to yellow with different optical shifts upon the addition of fluoride, showcasing their potential as chemosensors (Jiantao Ma et al., 2013).

Agricultural Applications

A series of novel 5-chloro-3-fluorophenoxypyridines bearing a 1,3,4-oxadiazole ring have been synthesized, displaying moderate to high herbicidal activity against various weeds. These compounds, especially those with a thioether moiety, showed potent activity without causing crop injury, suggesting their utility in agriculture (H. Tajik & A. Dadras, 2011).

Material Science and Polymer Chemistry

New fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been prepared, demonstrating excellent solubility in polar organic solvents and high thermal stability. These polymers, with decomposition temperatures above 410°C, exhibit potential applications in high-performance materials (C. Hamciuc, E. Hamciuc, & M. Brumǎ, 2005).

Insecticidal Applications

The synthesis of 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups has been reported, showing low insecticidal activity against certain crop pests. This research underscores the potential of such compounds in developing new pest control agents (T. Mohan et al., 2004).

Pharmaceutical Research

Compounds incorporating 1,3,4-oxadiazole rings have been synthesized and evaluated for their antimicrobial and antitubercular activities. Certain derivatives exhibited good activity against bacterial strains and M. tuberculosis H37Rv, supported by molecular docking studies to understand their mode of action (Ramesh M. Shingare et al., 2018).

Propriétés

IUPAC Name |

5-[(3-chloro-4-fluorophenoxy)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN2O3/c14-10-5-9(1-2-11(10)15)19-7-12-16-13(17-20-12)8-3-4-18-6-8/h1-2,5,8H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWORYGRITQCTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NOC(=N2)COC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-iodo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5591134.png)

![N,N-dimethyl-4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5591143.png)

![2-(4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5591173.png)

![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethanamine](/img/structure/B5591178.png)

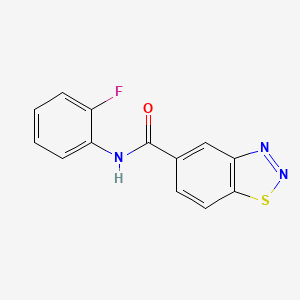

![N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5591182.png)

![4-({5-[1-(1H-imidazol-4-ylmethyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5591188.png)

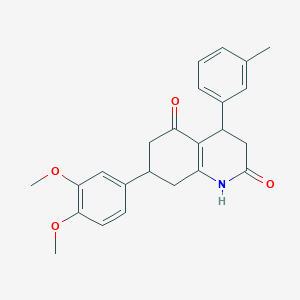

![6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5591196.png)

amino]methyl}phenol](/img/structure/B5591206.png)

![N-({1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5591223.png)